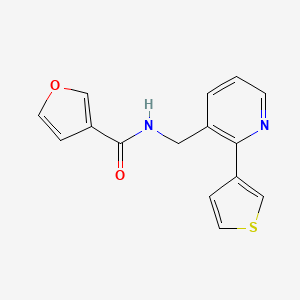
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide” is a compound that incorporates pyridine, furan, and thiophene . Pyridine derivatives demonstrate a broad spectrum of biological activities including antiviral, anticancer, antioxidant, and antimicrobial . Thiophene derivatives possess cytotoxic activity against several cancer cell types, such as leukemia, ovarian, glioma, renal, and lung . Several furan-based products exhibited potent anticancer, antimicrobial, and other activities .
Synthesis Analysis
The compound has been synthesized via a multi-component reaction (MCR) . The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .Chemical Reactions Analysis
The compound has been synthesized via a multi-component reaction (MCR) . The acetylated derivatives of hydrazones and the derived deprotected thioglycosides of the prepared acetylated analogs have also been synthesized .Scientific Research Applications
Antiprotozoal and Antimalarial Properties This compound, part of a broader family of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrates significant antiprotozoal and antimalarial activities. Its synthesis involves a complex chemical process starting from 2-acetylfuran and undergoing multiple steps including bromination, condensation, Suzuki coupling, and hydrogenation. The resulting compounds, including variations like compound 7 and 8a, exhibit strong DNA affinities and impressive in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, with some showing exceptional in vivo efficacy in the trypanosomal STIB900 mouse model, though with modest oral activity for the prodrugs tested (Ismail et al., 2004).
Phleomycin Amplification Another aspect of research highlights the compound's potential in enhancing the effectiveness of phleomycin, an antibiotic and chemotherapeutic agent. Through the synthesis of derivatives with pyridinyl, furanyl, and thiophenyl substituents, studies explore their roles as amplifiers of phleomycin against bacterial strains, showcasing the compound's versatility in chemical synthesis for antimicrobial purposes (Brown & Cowden, 1982).
Synthesis and Reactivity in Chemical Studies Further exploration into the synthesis and properties of related heterocyclic compounds, such as 2-(furan-2-yl)thiazolo[5,4-f]quinoline, reveals the compound's capacity for electrophilic substitution reactions, including nitration, bromination, formylation, and acylation. These studies contribute to a deeper understanding of the compound's chemical behavior and potential applications in developing new materials or drugs (El’chaninov & Aleksandrov, 2017).
Antiproliferative Activity Research into thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including those related to the compound , demonstrates significant antiproliferative activity against cancer cell lines. This suggests potential applications in cancer therapy, where modifications to the molecular structure could yield compounds with enhanced efficacy against specific types of cancer cells (Hung et al., 2014).
Chemical Synthesis and Modification The compound's structural framework also facilitates the synthesis of novel chitosan Schiff bases, integrating heterocyclic moieties for potential antimicrobial activity. This application underscores the compound's versatility in creating materials with biological relevance, extending its utility beyond pharmaceuticals to materials science (Hamed et al., 2020).
Future Directions
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(12-3-6-19-9-12)17-8-11-2-1-5-16-14(11)13-4-7-20-10-13/h1-7,9-10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZKSMOSCZMHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

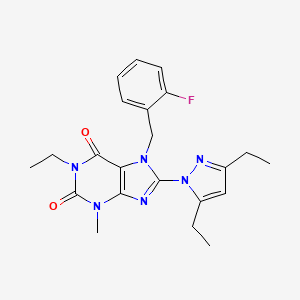
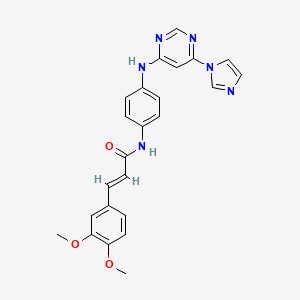
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2649283.png)
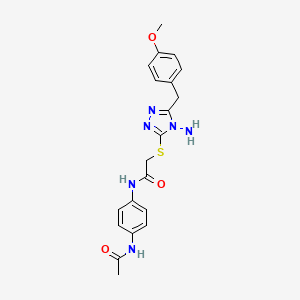
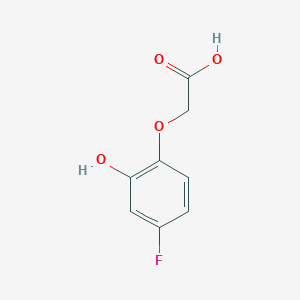
![(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2649288.png)
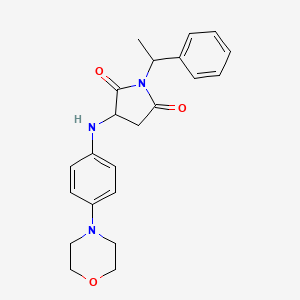
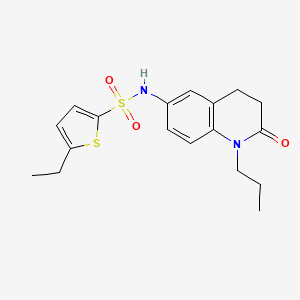
![1-[(1-Aminobutan-2-yl)oxy]-2-methylbenzene hydrochloride](/img/structure/B2649292.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide](/img/structure/B2649293.png)
![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide](/img/structure/B2649301.png)
